Canagliflozin Impurity 6
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(1,2-dihydroxyethyl)-5-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]oxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FO5S/c1-13-2-3-15(23-21(28)22(29)24(30-23)19(27)12-26)10-16(13)11-18-8-9-20(31-18)14-4-6-17(25)7-5-14/h2-10,19,21-24,26-29H,11-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLPSHXQANWMHSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2C(C(C(O2)C(CO)O)O)O)CC3=CC=C(S3)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Conceptual Framework of Pharmaceutical Impurities in Canagliflozin Production
Significance of Impurity Profiling in Pharmaceutical Development
Impurity profiling is the systematic identification, characterization, and quantification of impurities present in a drug substance or finished pharmaceutical product. veeprho.compharmaffiliates.com This process is of profound significance throughout the lifecycle of a drug for several key reasons:
Ensuring Patient Safety: The primary objective of impurity profiling is to safeguard patient health. Some impurities can be toxic, and their presence, even at trace levels, could pose a health risk. veeprho.com By identifying and quantifying each impurity, manufacturers can assess its potential toxicity and establish safe limits.
Guaranteeing Drug Efficacy and Stability: Impurities can potentially affect the stability of the API, leading to degradation and a decrease in the drug's potency over its shelf life. globalpharmatek.com Impurity profiling helps in identifying potential degradation pathways and allows for the development of stable formulations with appropriate storage conditions. globalpharmatek.com
Process Optimization and Control: Understanding the impurity profile provides valuable insights into the manufacturing process. It can reveal the impact of different synthetic steps, raw materials, and process parameters on the formation of byproducts. globalpharmatek.compharmaguru.co This knowledge allows for the optimization of the manufacturing process to minimize the formation of unwanted impurities.
Regulatory Compliance: Global regulatory bodies, such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA), have stringent guidelines regarding the control of impurities in pharmaceuticals. pharmaffiliates.comresearchgate.net Comprehensive impurity profiling is a mandatory requirement for gaining marketing approval for new drugs. globalpharmatek.com
Classification of Pharmaceutical Impurities Relevant to Canagliflozin (B192856)
Pharmaceutical impurities are broadly classified based on their origin and chemical nature. The ICH guidelines categorize them into three main types: organic impurities, inorganic impurities, and residual solvents. jpionline.orgmoravek.comaifa.gov.it
Process-Related Impurities
Process-related impurities are substances that are formed as byproducts during the synthesis of the API. moravek.com These are often specific to the synthetic route employed and can include unreacted starting materials, intermediates, and byproducts from side reactions. moravek.compharmastate.academy
In the context of Canagliflozin, a notable process-related impurity is Canagliflozin Impurity 6 , which has been identified as a dimer. researchgate.net This impurity, also referred to as "Impurity-C" in scientific literature, is formed during the manufacturing process. researchgate.net Specifically, a dimeric byproduct has been observed to form during the reduction of a ketone intermediate in one of the synthetic routes for Canagliflozin. acs.orgnih.gov The control of such process-related impurities is crucial and is typically achieved by optimizing reaction conditions and implementing effective purification steps in the manufacturing process. pharmaguru.co
Degradation Products
Degradation products result from the chemical decomposition of the drug substance over time due to factors such as exposure to light, heat, humidity, or interaction with other components in the formulation. europa.eu Forced degradation studies are intentionally conducted to identify likely degradation products and establish the stability-indicating properties of analytical methods. ich.org For Canagliflozin, studies have shown that it can degrade under oxidative stress conditions. ich.org
Other Classes of Impurities
Other classes of impurities that are relevant to pharmaceutical manufacturing, though not specifically identified as "Impurity 6," include:
Inorganic Impurities: These are substances that result from the manufacturing process and are typically known and identified. pharmastate.academy They can include reagents, ligands, catalysts, heavy metals, or other residual metals. moravek.com
Residual Solvents: These are organic volatile chemicals used or produced in the manufacture of drug substances or excipients. chemass.si Their levels are strictly controlled according to ICH Q3C guidelines, which classify them based on their toxicity risk. ich.orgchemass.si
Regulatory and Quality Assurance Imperatives for Impurity Control
The control of impurities is a critical aspect of quality assurance in the pharmaceutical industry, governed by a comprehensive regulatory framework. moravek.comnicovaper.com The primary goal of these regulations is to ensure that all medicines reaching the patient are safe, effective, and of acceptable quality. msh.org
The International Council for Harmonisation (ICH) has established a set of guidelines that are widely adopted by regulatory authorities globally. ich.org Key guidelines relevant to impurity control include:
ICH Q3A(R2): Impurities in New Drug Substances: This guideline provides a framework for the identification, qualification, and control of organic impurities in new drug substances. jpionline.orgich.orggmp-compliance.org It defines thresholds for reporting, identification, and qualification of impurities. ich.org
ICH Q3B(R2): Impurities in New Drug Products: This document provides guidance on the control of degradation products in new drug products. europa.eu
ICH Q3C(R9): Guideline for Residual Solvents: This guideline sets limits for residual solvents in pharmaceutical products based on their risk to human health. ich.org
ICH Q3D(R2): Guideline for Elemental Impurities: This guideline establishes permitted daily exposures for elemental impurities. ich.org
A robust Quality Assurance (QA) system is essential for ensuring that these regulatory requirements are met. moravek.com This involves:
Sourcing high-quality raw materials from qualified suppliers. nicovaper.com
Adhering to Good Manufacturing Practices (GMP) to ensure consistency and control over the manufacturing process. nicovaper.comeuropa.eu
Implementing rigorous in-process controls and testing to monitor and control impurity levels at various stages of production. thepharmamaster.com
Validation of analytical methods to ensure they are accurate, precise, and suitable for detecting and quantifying impurities. ich.org
Comprehensive documentation and traceability of all manufacturing and testing activities. nicovaper.com
By adhering to these regulatory and quality assurance imperatives, pharmaceutical manufacturers can effectively control impurities like this compound, ensuring the final product is safe and efficacious for patient use.
Formation Pathways of Canagliflozin Impurity 6
Investigation of Process-Related Origins
Process-related impurities in Canagliflozin (B192856) synthesis can emerge from various sources, including side reactions of starting materials, intermediates, and reagents. A thorough analysis of the synthetic route is crucial for identifying the specific steps where these impurities are generated. Key stages in the synthesis, such as Friedel-Crafts acylation, reductive eliminations, and C-arylation, have been identified as critical points for impurity formation. acs.org
Analysis of Canagliflozin Synthesis Routes Leading to Impurity Formation
The manufacturing process for Canagliflozin is typically a convergent synthesis that builds the diarylmethane aglycone and the glucose portions separately before coupling them. Each major reaction step carries the risk of generating byproducts that can persist through to the final product if not adequately controlled. acs.org Research into process optimization has focused on these critical steps to minimize byproduct formation and establish effective control strategies. acs.org
The Friedel-Crafts acylation is a foundational step in building the diaryl-ketone intermediate, a precursor to the final aglycone structure of Canagliflozin. acs.orgnih.gov This reaction typically involves the coupling of a substituted benzoic acid derivative (often as an acid chloride) with a thiophene (B33073) compound in the presence of a Lewis acid like aluminum chloride (AlCl₃) or titanium tetrachloride (TiCl₄). nih.govnih.gov
Several potential byproducts can arise from this reaction:
Regioisomers: The acylation of the thiophene ring can potentially occur at different positions, leading to the formation of structural isomers. For instance, "Impurity-A" of Canagliflozin has been identified as a 3-regioisomer, which would originate from an isomeric ketone formed at this stage. researchgate.net
Unreacted Starting Materials: Incomplete conversion can lead to the carry-over of starting materials into subsequent steps.
Over-acylation Products: Although less common, reaction at multiple sites on the aromatic rings could occur under certain conditions.
Table 1: Potential Byproducts from Friedel-Crafts Acylation
| Byproduct Type | Description | Potential Impact |
|---|---|---|
| Regioisomers | Acylation occurs at an incorrect position on the thiophene ring. | Leads to final impurities that are structural isomers of Canagliflozin. |
| Incomplete Reaction | Starting materials (acid chloride, thiophene) remain. | Can react in later steps to form different impurities. |
Following the Friedel-Crafts acylation, the resulting diaryl-ketone is reduced to a diaryl-methane. This transformation is commonly achieved using a reducing agent such as triethylsilane (Et₃SiH) in the presence of a Lewis acid, typically boron trifluoride diethyl etherate (BF₃·OEt₂). nih.govnih.gov This step is critical and sensitive to reaction conditions.
Research has shown that the temperature of this reaction is a critical parameter. Initial attempts to perform the reduction at 0°C resulted in low yields of the desired product and the formation of a significant dimeric byproduct. nih.gov By raising the reaction temperature to 35°C, the formation of this dimer was circumvented, leading to an improved yield of the correct intermediate. nih.gov This dimeric byproduct is a significant process-related impurity, identified in other studies as "Impurity-C". researchgate.net
Table 2: Effect of Temperature on Reductive Elimination
| Reaction Temperature | Desired Product Yield | Key Byproduct Formed |
|---|---|---|
| 0°C | Low (25%) | Dimeric Impurity |
| 35°C | Improved (77%) | Dimer formation suppressed |
The C-arylation or C-glycosylation step is arguably the most complex transformation in the synthesis, as it constructs the crucial bond between the anomeric carbon of the glucose ring and the diarylmethane aglycone. This is often accomplished by generating a highly reactive aryl lithium or Grignard reagent from the aglycone precursor, which then attacks a protected gluconolactone. acs.org
The stereochemistry of this addition is paramount, as it determines the anomeric configuration of the final product.
Anomeric Impurities: The primary impurity from this step is the undesired α-anomer of Canagliflozin. The therapeutic product is the β-anomer, and the formation of the α-isomer must be carefully controlled and subsequently removed through crystallization. researchgate.net
Desfluoro Impurity: The use of strong bases like n-butyl lithium (n-BuLi) to generate the organometallic reagent can lead to side reactions. One such identified process impurity is the "Desfluoro" byproduct (Impurity-B), which is formed by the elimination of the fluorine atom from the fluorophenyl ring. researchgate.net
In some optimized synthetic routes for Canagliflozin, a reductive demethoxylation step is employed. acs.org This reaction involves the removal of a methoxy (B1213986) group from an intermediate and its replacement with a hydrogen atom. Such steps are typically performed using specific reducing agents.
Potential impurities from this stage include:
Incomplete Reaction: The primary potential impurity is the starting methoxylated intermediate, which, if carried forward, would result in a methoxy-analogue of the final Canagliflozin molecule.
Over-reduction: Depending on the selectivity of the reducing agent, other functional groups in the molecule could be inadvertently reduced, leading to a different set of impurities. Process optimization aims to precisely control these parameters to ensure a clean conversion. acs.org
The term "Canagliflozin Impurity 6" may refer to one of several process-related impurities, with the dimeric byproduct being a prominent candidate formed under specific conditions. The formation of impurities is often a cascade effect, where a byproduct from an early step is carried through and transformed in subsequent reactions.
For example, the regioisomeric ketone formed during the Friedel-Crafts acylation will undergo reduction and C-glycosylation to yield the final regioisomeric Canagliflozin impurity. researchgate.net Similarly, the desfluoro-aglycone formed during the lithiation step will react with the protected sugar to produce the desfluoro-Canagliflozin impurity. researchgate.net The control of process impurities, therefore, requires a holistic approach that optimizes each critical transformation in the synthetic sequence to prevent the formation of undesired byproducts at their source. acs.org
Table 3: Summary of Key Process-Related Impurities and Their Origins
| Impurity Name | Common Synonym | Originating Synthetic Step |
|---|---|---|
| 3-Regioisomer | Impurity-A | Friedel-Crafts Acylation |
| Desfluoro Impurity | Impurity-B | C-Arylation (Lithiation) |
| Dimer Impurity | Impurity-C | Lewis Acid Mediated Reduction |
| α-Anomer | Alpha-Isomer | C-Arylation (C-Glycosylation) |
Influence of Reaction Conditions on Impurity 6 Generation
The generation of process-related impurities such as Impurity 6 is highly dependent on the specific conditions maintained during chemical synthesis. acs.org While detailed quantitative data linking specific parameters directly to the yield of Impurity 6 is limited in public literature, general principles of process chemistry and available studies on Canagliflozin synthesis allow for an analysis of influential factors. This impurity has been particularly noted during scale-up studies of the API, suggesting that changes in reaction scale can alter the impurity profile. researchgate.net, researchgate.net
Reaction temperature is a critical parameter in controlling the formation of byproducts. Although specific temperature thresholds for the formation of this compound are not explicitly detailed, thermal variations can influence reaction kinetics and favor side reactions leading to dimerization. Optimization of the synthesis process involves carefully controlling temperature to maximize the yield of Canagliflozin while minimizing the formation of unwanted byproducts. acs.org
The choice of solvent system is crucial not only for the reaction itself but also for the purification and crystallization stages where impurities are removed. The solubility of intermediates and byproducts can dictate the level of purity achieved in the final product. For instance, studies on the purification of a Canagliflozin intermediate have shown varying effectiveness of different solvent systems in removing impurities. A combination of ethyl acetate (B1210297), methyl tertiary ether, and water has been demonstrated to be particularly effective for recrystallization, thereby enhancing the purity of the intermediate and, consequently, the final API. google.com
| Solvent System (v/v/v) | Ratio (Intermediate:Solvent1:Solvent2:Water) | Impurity Content Before (%) | Impurity Content After (%) | Effectiveness |
|---|---|---|---|---|
| Ethyl acetate / n-heptane | Not specified | 0.62 | Not specified | Poor |
| Ethyl acetate / isopropyl ether | Not specified | 0.62 | Not specified | Poor |
| Ethyl acetate / methyl tertiary ether / water | 1:2:2:0.04 | 0.62 | Not specified | Good |
The molar ratios of reactants are fundamental to controlling the outcome of a chemical reaction. Deviations from optimal stoichiometry can lead to an increase in side reactions and the formation of impurities. The development of a robust process for Canagliflozin synthesis involves identifying critical process parameters, including reactant ratios, to ensure high purity and minimize the generation of byproducts like Impurity 6. acs.org
Characterization of Degradation-Related Origins
Understanding the stability of an API is crucial, and this is often investigated through forced degradation studies. hrpub.org, biopharminternational.com These studies expose the drug substance to harsh conditions to deliberately induce degradation and identify potential degradation products. researchgate.net, biopharminternational.com
Forced degradation studies on Canagliflozin have been conducted under various stress conditions, including oxidative, acidic, basic, thermal, and photolytic stress, in accordance with International Conference on Harmonization (ICH) guidelines. nih.gov, hrpub.org These investigations are essential for developing stability-indicating analytical methods and understanding the degradation pathways of the drug. researchgate.net
The primary findings indicate that Canagliflozin is most susceptible to oxidative stress. nih.gov, hrpub.org Exposure to hydrogen peroxide leads to the formation of specific degradation products, including a hydroperoxide (Impurity-D) and a sulfone (Impurity-F), through the S-oxidation of the thiophene ring. researchgate.net, hrpub.org, researchgate.net Under acidic conditions, Canagliflozin has been observed to react with co-solvents like acetonitrile (B52724) and methanol, leading to the formation of pseudo-degradation products. nih.gov, researchgate.net
It is important to note that these forced degradation studies primarily result in the formation of oxidative and hydrolytic degradants, rather than the process-related dimeric Impurity 6 (Impurity-C). researchgate.net This distinction underscores that Impurity 6 is predominantly an artifact of the synthetic process rather than a product of degradation under typical environmental stressors. researchgate.net, researchgate.net
| Stress Condition | Details | Observed Degradation Products | Reference |
|---|---|---|---|
| Oxidative | 15% H₂O₂ at Room Temperature for 72h | Single degradation product (DP) formed via S-oxidation of thiophene ring. | hrpub.org |
| Oxidative | Not specified | DP1 and DP2. | nih.gov, researchgate.net |
| Acid Hydrolysis | 0.1 N HCl at 60°C for 18h | Drastic decrease in peak area, no detectable DP. | hrpub.org |
| Acid Hydrolysis (with co-solvent) | In acetonitrile-water (50:50, v/v) | Pseudo-DP3 formed from reaction with acetonitrile. | nih.gov |
| Acid Hydrolysis (with co-solvent) | In methanol-water (50:50, v/v) | Pseudo-DP4 formed from reaction with methanol. | nih.gov |
Unraveling the Formation of this compound: A Dimer Degradation Product
This compound , identified as a dimeric impurity of the anti-diabetic drug Canagliflozin, presents a significant consideration in the pharmaceutical quality control and stability assessment of the active pharmaceutical ingredient (API). Understanding the pathways through which this impurity forms is crucial for developing robust manufacturing processes and ensuring the safety and efficacy of the final drug product. This article delves into the known formation pathways of this compound, focusing on its emergence through various degradation mechanisms and its development during stability testing.
1
This compound, also designated as Impurity-C in some literature, is recognized as both a process-related impurity and a degradation product. core.ac.uk Its formation is intricately linked to the chemical stability of the Canagliflozin molecule under various stress conditions.
1 Oxidative Degradation Mechanisms
Oxidative stress is a primary contributor to the degradation of Canagliflozin and a key pathway to the formation of impurities. While multiple studies confirm Canagliflozin's susceptibility to oxidative conditions, the direct formation of the dimer, Impurity 6, under such stress has been specifically noted.
One pivotal study identified a dimeric impurity, referred to as Impurity-C, during a peroxide degradation study of Canagliflozin. core.ac.uk This suggests that under oxidative conditions, potentially mediated by radical mechanisms, two molecules of Canagliflozin or its intermediates can couple to form the dimer. The exact mechanism of this dimerization under oxidative stress is not extensively detailed in publicly available literature but is a critical area for further investigation to mitigate its formation.
Other research on the oxidative degradation of Canagliflozin has predominantly focused on the formation of other degradation products, such as the S-oxidation of the thiophene ring to yield a thiophene-1-one derivative. hrpub.orgnih.gov This highlights the complexity of the degradation profile under oxidative stress, with multiple degradation products potentially forming concurrently.
Table 1: Summary of Canagliflozin Degradation under Oxidative Stress
| Stress Condition | Observed Degradation Products | Reference |
| Peroxide Degradation | Dimer Impurity (Impurity-C/Impurity 6), Hydroperoxide Impurity (Impurity-D), Sulfone Impurity (Impurity-F) | core.ac.uk |
| 15% H2O2 at RT for 72h | Thiophene-1-one derivative (S-oxidation) | hrpub.org |
2 Acidic and Basic Hydrolytic Degradation Pathways
The stability of Canagliflozin under hydrolytic conditions, both acidic and basic, has yielded some conflicting reports in the scientific literature. However, there is no direct evidence to suggest that this compound is a significant degradation product under these conditions.
Some studies have reported that Canagliflozin is relatively stable under basic and neutral hydrolytic conditions. hrpub.org Conversely, other investigations have shown degradation of Canagliflozin under both acidic and alkaline stress. For instance, one study reported approximately 16.47% degradation under acidic conditions and 7.74% under alkaline conditions, though the specific degradation products were not identified as the dimer impurity. core.ac.uk
It is plausible that under certain pH and temperature conditions, hydrolysis could initiate reactions that might lead to the formation of reactive intermediates, which could then potentially dimerize. However, based on the currently available data, acidic and basic hydrolysis are not considered primary pathways for the formation of this compound.
3 Photolytic Degradation Processes (UV Light Exposure)
Exposure to ultraviolet (UV) light is a common stress condition in photostability testing. Studies on the photolytic degradation of Canagliflozin have shown that the drug is susceptible to degradation upon exposure to UV radiation.
One study observed significant degradation when Canagliflozin was exposed to UV light. core.ac.uk Another investigation reported a drastic decrease in the peak area of Canagliflozin upon exposure to UV light at 254 and 366 nm for 96 hours, indicating substantial degradation. hrpub.org However, in this particular study, no detectable degradation products were formed at the detection wavelength, suggesting that the degradants may not be chromophoric or are present at very low levels. hrpub.org
Currently, there is no specific evidence in the reviewed literature that directly links the formation of this compound to photolytic degradation pathways.
4 Thermal Degradation Profiles
The thermal stability of Canagliflozin has also been a subject of investigation. The consensus from multiple studies is that Canagliflozin is generally stable under thermal stress.
Several forced degradation studies have reported that Canagliflozin remains stable when subjected to thermal degradation conditions. hrpub.orgphmethods.net One study, for example, found no significant degradation when the drug was exposed to heat. ijcrt.org
Given the observed thermal stability of the molecule, it is unlikely that thermal degradation is a significant pathway for the formation of this compound under normal storage and handling conditions.
2 Long-Term and Accelerated Stability Testing for Impurity Development
Long-term and accelerated stability studies are essential components of drug development and are conducted according to the International Council for Harmonisation (ICH) guidelines. These studies are designed to evaluate how the quality of a drug substance varies with time under the influence of environmental factors such as temperature and humidity.
While numerous stability-indicating HPLC methods have been developed for Canagliflozin to monitor the formation of degradation products over time, specific data detailing the formation and quantification of this compound during long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) stability testing is not extensively reported in the public domain.
The identification of Impurity 6 as a process-related impurity suggests that its presence in the final drug substance may originate from the manufacturing process itself. core.ac.uk However, its observation in peroxide degradation studies indicates that its levels could potentially increase over time under certain storage conditions that promote oxidative stress. Therefore, a robust stability testing program with a highly sensitive and specific analytical method is crucial to monitor and control the levels of this compound throughout the shelf life of the drug product.
Table 2: Summary of Canagliflozin Degradation Studies
| Degradation Condition | Reported Degradation (%) | Formation of Impurity 6 Noted | Reference |
| Acidic Hydrolysis | 16.47% | No | core.ac.uk |
| Alkaline Hydrolysis | 7.74% | No | core.ac.uk |
| Oxidative (Peroxide) | 16.05% | Yes (as Impurity-C) | core.ac.uk |
| Thermal | 16.53% | No | core.ac.uk |
| Photolytic | 16.56% | No | core.ac.uk |
Structural Elucidation and Characterization Methodologies for Canagliflozin Impurity 6
Advanced Spectroscopic Approaches for Structural Determination
The definitive identification and structural elucidation of pharmaceutical impurities are critical for ensuring drug safety and quality. In the case of Canagliflozin (B192856) Impurity 6, a process-related impurity identified during the synthesis of the antidiabetic drug canagliflozin, a suite of advanced spectroscopic methodologies is employed. These techniques provide unambiguous evidence for the molecule's atomic constitution and three-dimensional structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules, offering detailed insights into the chemical environment of individual atoms. A comprehensive NMR analysis, including one-dimensional and two-dimensional techniques, has been instrumental in characterizing the complex structure of Canagliflozin Impurity 6, which has been identified as a dimeric impurity. researchgate.net
One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra provide the initial and fundamental information regarding the molecular structure.
The ¹H NMR spectrum of this compound displays a complex set of signals. Analysis reveals one set of peaks that corresponds to the protons of the parent canagliflozin molecule. researchgate.net Additionally, a second distinct set of signals is observed, which indicates the presence of another, structurally similar moiety. researchgate.net Notably, a methylene peak is observed with signals at approximately δ 4.06 ppm and δ 4.10 ppm, which overlap with the methylene peak of canagliflozin. researchgate.net A key hydroxyl proton signal appears at δ 6.17 ppm, which is attributed to the hydroxyl group at the C2 position. researchgate.net
The ¹³C NMR spectrum complements the proton data by providing information on the carbon framework of the impurity. The spectrum confirms the presence of all carbons corresponding to a canagliflozin-like structure, alongside additional signals that support the proposed dimeric nature of the impurity.
| Proton Type | Chemical Shift (δ) in ppm | Notes |
|---|---|---|
| Methylene Protons | ~4.06 and ~4.10 | Overlaps with the methylene peak of canagliflozin. researchgate.net |
| Hydroxyl Proton (C2-OH) | 6.17 | Crucial for structural assignment. researchgate.net |
Given that canagliflozin contains a fluorine atom, ¹⁹F NMR is a particularly powerful and sensitive technique for analyzing fluorine-containing impurities. nih.govnih.gov The ¹⁹F{¹H} NMR spectrum of this compound is highly informative, showing two distinct ¹⁹F peaks at chemical shifts of approximately -115.1 ppm and -112.1 ppm. researchgate.net The presence of two signals in the fluorine spectrum strongly supports the hypothesis of a dimeric structure, where the two fluorine atoms reside in slightly different chemical environments. researchgate.net
| Fluorine Signal | Chemical Shift (δ) in ppm |
|---|---|
| ¹⁹F Peak 1 | -115.1 researchgate.net |
| ¹⁹F Peak 2 | -112.1 researchgate.net |
Two-dimensional (2D) NMR experiments are essential for establishing the connectivity between atoms, which is crucial for assembling the final molecular structure. sdsu.eduscience.gov Techniques such as COSY, HSQC, and HMBC were vital in the structural elucidation of this compound. researchgate.netresearchgate.net
Heteronuclear Multiple Bond Correlation (HMBC) : This experiment was particularly critical in confirming the structure of the dimer. researchgate.net For instance, the ¹H-¹³C gHMBC spectrum showed a correlation between the hydroxyl proton at δ 6.17 ppm (C2-OH) and a CH carbon at δ 73.1 ppm (C1), as well as three quaternary carbons at δ 80.0 ppm (C2), δ 134.5 ppm (C3), and δ 142.9 ppm (C4). researchgate.net This specific set of correlations was pivotal in characterizing the impurity's structure. researchgate.net Furthermore, the ¹H-¹⁹F HMBC spectrum revealed that protons at δ 7.18 and 7.53 ppm correlate with the ¹⁹F peak at -115.1 ppm, which is characteristic of the canagliflozin moiety. researchgate.net Protons at δ 6.98, 7.39, and 7.89 ppm showed a correlation to the second ¹⁹F peak at -112.1 ppm, confirming the structure of the second part of the dimer. researchgate.net
Mass Spectrometry (MS) Applications
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight and elemental composition of a compound. It is widely used for the detection and identification of pharmaceutical impurities. aiu.edu.sy
Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing large and thermally fragile molecules, making it well-suited for pharmaceutical compounds and their impurities. lcms.cz In the analysis of canagliflozin and its related substances, ESI-MS operating in positive ionization mode is commonly employed. lcms.cz This technique often detects molecules as their protonated species [M+H]⁺ or as adducts with ions like sodium [M+Na]⁺. lcms.cz For instance, in the analysis of canagliflozin isomers, the sodium adduct was observed at an m/z of 467, corresponding to the molecular weight of 444 Da. lcms.cz While specific ESI-MS data for this compound (Impurity-C) is detailed in specialized studies, the general methodology involves separating the impurity chromatographically and then directing it to the mass spectrometer for mass analysis. researchgate.netresearchgate.net The molecular formula for this compound is reported as C₄₈H₅₀F₂O₁₁S₂, which corresponds to a molecular weight of 905.03 g/mol . pharmaffiliates.com ESI-MS analysis would be expected to show an ion corresponding to this mass, likely as a protonated molecule or a sodium adduct.
| Parameter | Value |
|---|---|
| Molecular Formula | C₄₈H₅₀F₂O₁₁S₂ pharmaffiliates.commolsyns.comsynzeal.com |
| Molecular Weight | 905.03 g/mol pharmaffiliates.comsynzeal.com |
| Expected Ionization Mode | Positive Electrospray Ionization (ESI+) lcms.cz |
| Expected Ions | [M+H]⁺, [M+Na]⁺ |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Tandem mass spectrometry (MS/MS) is an essential analytical technique for the structural elucidation of pharmaceutical impurities by analyzing their fragmentation patterns. researchgate.net In the analysis of this compound, also known as Impurity-C, MS/MS provides critical data that helps in confirming its dimeric structure. The process involves selecting the precursor ion of the impurity, which then undergoes collision-induced dissociation (CID) to produce a series of product ions. The resulting fragmentation spectrum is unique to the molecule's structure.
The fragmentation pattern of Canagliflozin itself often involves the cleavage of the glycosidic bond and other characteristic fragmentations of the thiophene (B33073) and phenyl rings. For the dimeric Impurity 6, the MS/MS spectrum is significantly more complex. Key fragmentation pathways would involve the dissociation of the dimeric linkage, as well as fragmentations characteristic of the Canagliflozin monomer units. By analyzing these fragments, researchers can piece together the structure of the impurity and identify how the two monomer units are connected. Modern mass spectrometry instruments can perform simultaneous MS and MS/MS acquisitions on the same sample, which is a powerful approach for obtaining structural information. researchgate.net
Table 1: Illustrative MS/MS Fragmentation Data for Canagliflozin-related Structures
| Precursor Ion (m/z) | Key Fragment Ions (m/z) | Interpretation |
|---|---|---|
| 462.3 [M+NH₄]⁺ (Canagliflozin) | 191.0 | Represents a key fragment of the Canagliflozin structure, aiding in its identification. nih.gov |
| 927.2655 [M+Na]⁺ (Impurity 6) | Fragments corresponding to monomer units | Cleavage of the dimeric bond. |
Note: The specific fragmentation pattern for Impurity 6 would be determined experimentally. This table illustrates the expected type of data.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a pivotal tool for determining the precise molecular formula of unknown compounds by measuring their mass-to-charge ratio with very high accuracy. measurlabs.com For this compound, HRMS is used to obtain its exact mass, which is a critical step in its identification and characterization. This technique can differentiate between compounds that have the same nominal mass but different elemental compositions.
Studies have identified this compound (Impurity-C) as a dimeric structure. HRMS analysis was instrumental in confirming this. The ESI+ ionization mass spectrum of this impurity revealed a sodium adduct [M+Na]⁺ at an m/z of 927.2655. researchgate.net This experimental value corresponds to the molecular formula C48H50F2O11S2, confirming the dimeric nature of the impurity. researchgate.net The high accuracy of HRMS, typically providing mass accuracy within 5 ppm, lends a high degree of confidence to the proposed elemental composition. nih.gov
Table 2: HRMS Data for this compound
| Compound | Molecular Formula | Adduct | Theoretical m/z | Experimental m/z |
|---|
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a widely used analytical method for identifying the functional groups present in a molecule. nih.govnsf.gov It works on the principle that chemical bonds vibrate at specific frequencies, and when infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies. This absorption pattern creates an IR spectrum, which serves as a molecular fingerprint.
For this compound, the IR spectrum would be expected to show absorptions characteristic of the functional groups present in the Canagliflozin monomer. Since Impurity 6 is a dimer, its spectrum will be complex but will retain these key features. The most useful information is typically found in the region from 1500 cm⁻¹ to 3500 cm⁻¹. pressbooks.pub
Key expected absorptions for Canagliflozin and its dimer, Impurity 6, would include:
O-H Stretching: A broad and intense band in the region of 3500-3200 cm⁻¹, characteristic of the multiple hydroxyl groups in the glucose moiety. pressbooks.pubresearchgate.net
C-H Stretching: Absorptions around 3000-2850 cm⁻¹ for aliphatic C-H bonds and slightly above 3000 cm⁻¹ for aromatic C-H bonds. pressbooks.pub
Aromatic C=C Stretching: Peaks in the 1600-1450 cm⁻¹ region, indicating the presence of the phenyl and thiophene rings.
C-O Stretching: Strong absorptions in the 1260-1000 cm⁻¹ range, corresponding to the C-O bonds in the ether linkage and the alcohol groups.
C-S Stretching: Weaker bands associated with the thiophene ring.
C-F Stretching: A strong absorption typically found in the 1400-1000 cm⁻¹ region.
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Interpretation |
|---|---|---|
| Alcohol (O-H) | 3500 - 3200 (Broad, Strong) | Hydroxyl groups on the sugar moiety. pressbooks.pubresearchgate.net |
| Aromatic C-H | >3000 | C-H bonds on phenyl and thiophene rings. |
| Aliphatic C-H | 3000 - 2850 | C-H bonds in the sugar moiety and methyl group. pressbooks.pub |
| Aromatic C=C | 1600 - 1450 | Phenyl and thiophene ring structures. |
Chromatographic-Spectroscopic Hyphenated Techniques for Comprehensive Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Integration
The integration of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the separation, detection, and characterization of pharmaceutical impurities. This method offers high sensitivity and selectivity, making it ideal for analyzing complex mixtures and identifying impurities even at very low levels. nih.gov
For the analysis of Canagliflozin and its impurities, including Impurity 6, LC-MS/MS plays a crucial role. A reversed-phase high-performance liquid chromatography (RP-HPLC) method is typically developed to achieve chromatographic separation of the main drug from its various process-related and degradation impurities. The eluent from the HPLC column is then introduced directly into the mass spectrometer.
The mass spectrometer first provides the molecular weight of the eluting compounds. Subsequently, MS/MS is used to fragment the ions of interest, providing structural information for definitive identification. The development of an LC-MS compatible stability-indicating method is essential for understanding the degradation pathways of a drug. For Canagliflozin, studies have utilized LC-MS/MS to characterize oxidative degradation products, demonstrating the technique's utility in impurity profiling.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components (if applicable)
Gas chromatography-mass spectrometry (GC-MS) is a premier analytical technique for the separation and identification of volatile and semi-volatile organic compounds. nih.govnih.gov The sample is vaporized and separated based on its boiling point and interaction with the stationary phase in a capillary column before being detected by a mass spectrometer.
The application of GC-MS to the direct analysis of this compound is not appropriate. Canagliflozin and its dimeric impurity are large, non-volatile, and thermally labile molecules. Their high molecular weight and polarity prevent them from being readily vaporized without decomposition, which is a prerequisite for GC analysis. However, GC-MS could be applicable in the broader context of Canagliflozin manufacturing for the analysis of volatile organic impurities, such as residual solvents, which are strictly controlled during drug synthesis.
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) for Online Structural Data
Liquid chromatography-nuclear magnetic resonance (LC-NMR) is a sophisticated hyphenated technique that combines the separation power of HPLC with the detailed structural elucidation capabilities of NMR spectroscopy. It allows for the acquisition of NMR data directly on the compounds as they elute from the chromatography column, providing unambiguous structural information without the need for prior isolation of the impurity.
While specific applications of LC-NMR for the direct analysis of this compound are not widely reported in the literature, the technique's potential is significant. For complex structures like Impurity 6, which was initially isolated using preparative HPLC, LC-NMR could have streamlined the identification process. researchgate.net After separation on the LC system, the eluent containing the impurity peak would be directed to the NMR spectrometer. Here, various one- and two-dimensional NMR experiments (like ¹H NMR, ¹³C NMR, COSY, HSQC) could be performed to provide detailed information on the proton and carbon environments and their connectivity, ultimately confirming the dimeric structure and the linkage points between the two Canagliflozin units. nih.gov
Isolation Techniques for Purifying this compound for Characterization
The isolation of impurities from a complex mixture, such as the mother liquor from the crystallization of the API, is a crucial step that enables definitive structural identification. For this compound, chromatographic techniques are the methods of choice, offering high-resolution separation to yield the impurity in a purified form suitable for spectroscopic analysis.
Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a powerful technique for isolating and purifying specific compounds from a mixture on a larger scale than analytical HPLC. Research has indicated that this compound (Impurity-C) has been successfully isolated from the mother liquor of scaled-up batches using preparative HPLC researchgate.net. This method is advantageous due to its high efficiency and resolving power, allowing for the separation of closely related compounds.
While specific preparative HPLC parameters for the isolation of this compound are not extensively detailed in publicly available literature, the principles of method development would be based on analytical scale separations. Analytical reverse-phase HPLC methods for Canagliflozin and its impurities often utilize C8 or C18 columns with a mobile phase consisting of a gradient of an aqueous buffer (such as water with orthophosphoric acid) and an organic solvent like acetonitrile (B52724). These analytical conditions provide a foundation for scaling up to a preparative method.
The following table outlines typical parameters that would be considered and optimized for a preparative HPLC method for isolating this compound, based on common analytical methods for Canagliflozin impurities.
| Parameter | Description |
| Stationary Phase (Column) | A reverse-phase column, such as a C8 or C18, with a larger particle size suitable for preparative scale to handle higher sample loads. |
| Mobile Phase | A gradient elution system is typically employed for effective separation. This would likely consist of an aqueous phase (e.g., water with a pH modifier like orthophosphoric acid) and an organic phase (e.g., acetonitrile). |
| Flow Rate | The flow rate would be significantly higher than in analytical HPLC to accommodate the larger column dimensions and reduce run times. |
| Detection | UV detection is commonly used, with the wavelength set to an absorbance maximum for Canagliflozin and its impurities (e.g., 290 nm) to monitor the elution of the target impurity. |
| Sample Injection | A larger volume of the concentrated mother liquor, dissolved in a suitable solvent, would be injected onto the column. |
Column chromatography is a classic and widely used purification technique in synthetic chemistry, valued for its scalability and versatility. This method involves the separation of compounds based on their differential adsorption to a solid stationary phase as a liquid mobile phase passes through it. For the separation of impurities from Canagliflozin intermediates, silica gel column chromatography has been employed.
In one documented method for purifying a Canagliflozin intermediate, the mother liquor was first concentrated and adsorbed onto silica gel. This silica gel with the adsorbed sample was then loaded onto a column packed with silica gel. The separation of impurities was achieved by eluting the column with a gradient of dichloromethane and methanol google.com. The fractions were collected and monitored by Thin-Layer Chromatography (TLC) to identify those containing the target impurity.
The following table details the parameters of a column chromatography method used for the separation of an impurity from a Canagliflozin intermediate's mother liquor, which represents a viable approach for isolating impurities like this compound.
| Parameter | Description |
| Stationary Phase | Silica gel is used as the adsorbent. |
| Sample Preparation | The mother liquor is concentrated and adsorbed onto silica gel. |
| Elution Solvents (Mobile Phase) | A gradient of Dichloromethane and Methanol is used. The polarity of the mobile phase is gradually increased by increasing the proportion of methanol to elute compounds with stronger interactions with the silica gel. |
| Fraction Collection | Eluted fractions are collected sequentially. |
| Monitoring | Thin-Layer Chromatography (TLC) is used to analyze the collected fractions and identify those containing the purified impurity. |
Analytical Method Development and Validation for Canagliflozin Impurity 6 Quantification
Principles of Stability-Indicating Analytical Method Development
The development of a stability-indicating analytical method (SIAM) is fundamental to accurately measure the concentration of an API and its impurities over time, under various environmental conditions. The core principle of a SIAM is its ability to provide a specific and accurate measurement of the analyte of interest, free from interference from degradation products, process impurities, or other excipients. researchgate.netresearchgate.net This is achieved through a comprehensive process that begins with forced degradation studies.
Forced degradation, or stress testing, involves subjecting the drug substance to harsh conditions such as acid and base hydrolysis, oxidation, heat, and photolysis, as mandated by the International Council for Harmonisation (ICH) guidelines. nih.govhrpub.org The purpose of these studies is to intentionally generate degradation products to understand the degradation pathways of the drug molecule. nih.gov The analytical method must then be capable of separating all these degradation products from the intact API and from each other, demonstrating its specificity and stability-indicating nature. researchgate.net
A well-developed SIAM will be validated according to ICH Q2(R1) guidelines, which outline the necessary validation characteristics, including accuracy, precision (repeatability and intermediate precision), specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ). researchgate.net The method's robustness is also assessed by intentionally varying method parameters to ensure its reliability during routine use.
Chromatographic Methodologies for Detection and Quantification
High-Performance Liquid Chromatography (HPLC) is the most widely employed technique for the development of stability-indicating assays for pharmaceutical compounds and their impurities due to its high resolution, sensitivity, and specificity. researchgate.netnih.gov
High-Performance Liquid Chromatography (HPLC) Methodologies
Reverse-phase HPLC (RP-HPLC) is the predominant mode of chromatography used for the analysis of canagliflozin (B192856) and its impurities. ijpsr.comcleanchemlab.com This technique utilizes a non-polar stationary phase and a polar mobile phase to achieve separation.
The choice of the stationary phase is critical for achieving the desired separation. For canagliflozin and its impurities, C18 (octadecylsilane) columns are frequently reported as the stationary phase of choice. cleanchemlab.com These columns provide a hydrophobic surface that interacts with the relatively non-polar canagliflozin and its impurities. The selection of a specific C18 column depends on factors such as particle size, pore size, and surface area, which influence the column's efficiency and resolving power. Optimization may involve testing C18 columns from different manufacturers to find the one that provides the best peak shape and resolution for Canagliflozin Impurity 6 from the parent drug and other related substances.
A study detailing the separation of canagliflozin and its six impurities utilized an Inertsil C8-3 (250 × 4.6 mm, 3 µm) column, which is a C8 stationary phase, offering slightly less hydrophobicity than a C18 column, which can be advantageous in optimizing the retention and separation of specific impurities. ijpsr.com
Table 1: Example of Stationary Phase Parameters for Canagliflozin Impurity Analysis
| Parameter | Specification | Rationale |
| Column Type | C18 or C8 | Provides appropriate hydrophobicity for retention and separation. |
| Particle Size | ≤ 5 µm | Smaller particles lead to higher efficiency and better resolution. |
| Column Dimensions | e.g., 250 mm x 4.6 mm | Standard dimensions for analytical HPLC, providing a good balance of resolution and analysis time. |
The mobile phase composition is a key parameter that is optimized to achieve the desired separation. For the analysis of canagliflozin and its impurities, a combination of an aqueous buffer and an organic solvent is typically used. Acetonitrile (B52724) is a commonly used organic modifier due to its low viscosity and UV transparency. cleanchemlab.comallmpus.com The aqueous phase often contains a buffer to control the pH, which can significantly impact the retention and peak shape of ionizable compounds.
Gradient elution is generally preferred over isocratic elution for separating complex mixtures of a parent drug and its impurities. researchgate.net A gradient program involves changing the composition of the mobile phase during the chromatographic run. This allows for the elution of a wide range of compounds with varying polarities in a reasonable timeframe, with good peak shape and resolution.
For instance, a gradient elution method for canagliflozin and its impurities might start with a higher proportion of the aqueous buffer to retain and separate the more polar impurities, followed by a gradual increase in the organic solvent concentration to elute the parent drug and less polar impurities like the dimer, this compound.
Table 2: Illustrative Gradient Elution Program for Canagliflozin Impurity Quantification
| Time (minutes) | % Aqueous Buffer | % Acetonitrile |
| 0 | 70 | 30 |
| 20 | 40 | 60 |
| 35 | 20 | 80 |
| 40 | 20 | 80 |
| 45 | 70 | 30 |
| 50 | 70 | 30 |
The selection of an appropriate detection wavelength is crucial for achieving the required sensitivity for all components of interest. Ultraviolet (UV) detection is commonly used for the analysis of chromophoric compounds like canagliflozin and its impurities. cleanchemlab.comallmpus.com A Diode Array Detector (DAD) is often preferred as it can acquire spectra across a range of wavelengths simultaneously. This allows for the selection of the optimal wavelength for each compound and can also be used to assess peak purity, which is a critical aspect of a stability-indicating method.
To determine the optimal wavelength, the UV spectra of canagliflozin and this compound are recorded. The wavelength of maximum absorbance (λmax) for each compound is considered. A wavelength that provides a good response for both the parent drug and the impurity is often chosen for quantification. For canagliflozin, wavelengths around 290 nm have been reported to be suitable for detection. allmpus.com
Table 3: Wavelength Selection Considerations
| Compound | λmax (nm) | Selected Wavelength (nm) | Justification |
| Canagliflozin | ~290 | 290 | Provides good sensitivity for the parent drug. |
| This compound | To be determined | 290 | Assumed to have a similar chromophore and thus a similar λmax. If not, a compromise wavelength or multi-wavelength detection would be necessary. |
The flow rate of the mobile phase and the column temperature are important parameters that can be optimized to improve the efficiency and resolution of the separation, as well as to reduce the analysis time.
A typical flow rate for a standard 4.6 mm internal diameter HPLC column is around 1.0 mL/min. cleanchemlab.com Adjusting the flow rate can affect the backpressure of the system and the retention times of the analytes. A lower flow rate can sometimes lead to better resolution but will increase the run time.
The column temperature is another parameter that can be controlled to enhance the separation. Maintaining a constant and elevated column temperature (e.g., 30-40 °C) can decrease the viscosity of the mobile phase, leading to lower backpressure and improved peak shape. It can also influence the selectivity of the separation. The optimization of these parameters is typically performed during method development to achieve the best possible chromatographic performance.
Table 4: Summary of Optimized Chromatographic Conditions (Hypothetical)
| Parameter | Optimized Value |
| Column | Inertsil C8-3 (250 × 4.6 mm, 3 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | As detailed in Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 290 nm (DAD) |
| Injection Volume | 10 µL |
Ultra-High Performance Liquid Chromatography (UHPLC) for Enhanced Separation
Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional High-Performance Liquid Chromatography (HPLC), offering faster analysis times and superior resolution. This enhancement is achieved by using columns with smaller particle sizes (typically sub-2 µm), which requires instrumentation capable of handling higher backpressures. The principles of UHPLC are highly applicable for the separation and quantification of this compound from the parent API and other related substances.
A reverse-phase HPLC method has been developed for the estimation of six Canagliflozin impurities, which serves as a foundation for a UHPLC approach. ijpsr.comscribd.com The chromatographic separation of these impurities was achieved on an Inertsil C8-3 (250 × 4.6 mm, 3 µm) column using a gradient elution method. ijpsr.com By transitioning this method to a UHPLC system with a sub-2 µm particle size column, run times can be significantly reduced from over 60 minutes to under 15 minutes, while improving the resolution between closely eluting peaks, such as isomeric impurities. lcms.czwaters.com The enhanced efficiency of UHPLC provides sharper, narrower peaks, which in turn improves the sensitivity and accuracy of quantification for low-level impurities like Impurity 6. lcms.cz
Method Validation Parameters According to ICH Guidelines
Validation of an analytical method is crucial to demonstrate its reliability for its intended use. The process follows ICH Q2(R1) guidelines, which outline the necessary parameters to be evaluated, including specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ). ijpsr.comsmec.ac.in
Specificity and Selectivity in the Presence of Canagliflozin and Other Impurities
Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as other impurities, degradation products, or placebo components. ijpsr.com In the context of this compound, a specific method must be able to distinguish its chromatographic peak from that of Canagliflozin and five other potential impurities. ijpsr.com
In a validated RP-HPLC method, specificity was confirmed by injecting a placebo solution, which showed no interfering peaks at the retention times of Canagliflozin or any of its six known impurities. ijpsr.comscribd.com This demonstrates the method's capability to provide accurate results for Impurity 6 without interference from the formulation's matrix.
Linearity and Range for Accurate Quantification
Linearity demonstrates the direct proportionality between the concentration of an analyte and the response of the analytical method over a specified range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to be precise, accurate, and linear.
For the quantification of Canagliflozin impurities, including Impurity 6, linearity was established over a concentration range of 1 to 15 µg/ml. ijpsr.com The correlation coefficient (r²) obtained from the plot of peak area versus concentration is a key indicator of the fit of the data to the regression line.
| Parameter | Value |
|---|---|
| Linearity Range | 1 - 15 µg/ml |
| Correlation Coefficient (r²) | > 0.999 |
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. It is a parameter that indicates the sensitivity of the analytical method. smec.ac.in The LOD is often calculated based on the standard deviation of the response and the slope of the calibration curve. smec.ac.in For a related substances method, sensitivity is paramount. One developed HPLC method demonstrated the capability to detect Canagliflozin impurities at very low levels. ijpsr.com While specific LOD values are determined during validation, an LOD for a similar Canagliflozin impurity has been reported as 0.050 µg/ml. ijbpas.com
The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. smec.ac.in The LOQ is a critical validation parameter for impurity quantification methods. ijpsr.com A sensitive RP-HPLC method developed for Canagliflozin and its related substances was able to quantify impurities at a level of 0.1 µg/mL. ijpsr.com The linearity studies for this method included the LOQ level to ensure accuracy at the lower end of the quantification range. ijpsr.com
| Parameter | Value |
|---|---|
| Limit of Detection (LOD) | ~0.03 µg/ml (Calculated) |
| Limit of Quantitation (LOQ) | 0.1 µg/ml |
Accuracy via Recovery Studies
The accuracy of an analytical method is a measure of the closeness of the test results obtained by that method to the true value. For impurity quantification, accuracy is typically evaluated through recovery studies by spiking a known amount of the impurity standard into the sample matrix.
In the validation of the analytical method for Canagliflozin impurities, accuracy was assessed by spiking this compound into a sample preparation at multiple concentration levels. ijpsr.com The study generally covers three levels, such as 50%, 100%, and 150% of the target concentration. ijpsr.comnih.gov For each level, sample preparations are made in triplicate. eurofins.com The percentage recovery is calculated by comparing the amount of the impurity found by the analytical method against the known amount that was added. The acceptance criterion for recovery is typically within a range of 90-110%. smec.ac.in
Detailed research findings from studies on related substance methods for Canagliflozin show that the recovery for its impurities falls well within the acceptable limits, demonstrating the method's accuracy. ijpsr.comnih.gov For instance, recovery studies for Canagliflozin impurities were conducted at levels from LOQ (Limit of Quantification) up to 150% of the specification level. ijpsr.com The results, as summarized in hypothetical data tables, confirm the method's capability to provide accurate measurements of this compound.
Table 1: Accuracy of this compound Quantification
| Concentration Level | Spiked Concentration (µg/mL) | Recovered Concentration (µg/mL) | % Recovery |
|---|---|---|---|
| 50% | 0.5 | 0.49 | 98.0% |
| 100% | 1.0 | 1.01 | 101.0% |
| 150% | 1.5 | 1.48 | 98.7% |
Note: This data is illustrative and based on typical validation results.
Precision (Repeatability and Intermediate Precision)
Precision evaluates the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. smec.ac.in It is assessed at two levels: repeatability and intermediate precision. pharmascholars.com
Repeatability (Intra-day Precision): This assesses the precision over a short interval of time under the same operating conditions. eurofins.com It is determined by performing at least six replicate measurements of the same sample solution, typically at 100% of the test concentration. eurofins.com The results are expressed as the Relative Standard Deviation (%RSD), with an acceptance criterion of not more than 5.0% for impurities. ijpsr.com
Intermediate Precision (Inter-day Precision/Ruggedness): This expresses the within-laboratory variations, such as analyses conducted on different days, by different analysts, or with different equipment. eurofins.com To assess this, the analysis is repeated on a different day by a second analyst. The %RSD is calculated for the combined results from both sets of experiments. eurofins.com A study on a related substance method for Canagliflozin, which included six known impurities, demonstrated the precision of the method. ijpsr.com
Table 2: Precision Data for this compound
| Parameter | Sample | % Area of Impurity 6 | Mean | % RSD |
|---|---|---|---|---|
| Repeatability | 1 | 0.46 | 0.47 | 2.1% |
| 2 | 0.48 | |||
| 3 | 0.47 | |||
| 4 | 0.46 | |||
| 5 | 0.48 | |||
| 6 | 0.47 | |||
| Intermediate Precision | Analyst 1 / Day 1 | 0.47 (Mean) | 0.48 | 2.9% |
| Analyst 2 / Day 2 | 0.49 (Mean) |
Note: Data is based on findings presented in related studies. ijpsr.com
Robustness and Solution Stability Studies
Robustness: An analytical method's robustness is its capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage. smec.ac.in For HPLC methods, these variations can include:
Flow rate of the mobile phase (e.g., ±0.1 or ±0.2 mL/min). hrpub.orgcore.ac.uk
Column temperature (e.g., ±5 °C). nih.gov
Mobile phase composition (e.g., ±2% or ±5%). nih.govcore.ac.uk
Detection wavelength (e.g., ±2 nm). hrpub.orgcore.ac.uk
In robustness studies for Canagliflozin and its impurities, the system suitability parameters, such as peak resolution and tailing factor, are monitored. ijpsr.comcore.ac.uk The %RSD of replicate injections under each varied condition should remain within acceptable limits (typically ≤ 5.0%), proving the method is robust. ijpsr.com
Solution Stability: These studies are conducted to determine the stability of both standard and sample solutions over a period of time under specified storage conditions. The solutions are typically analyzed at initial preparation and then at various time intervals (e.g., 8, 24, 48 hours) while stored at room temperature or refrigerated. nih.govhrpub.org The results should show no significant degradation of the analyte, with the cumulative %RSD of the measurements remaining low. nih.gov For instance, solutions for Canagliflozin analysis were found to be stable for up to 48 hours. nih.gov
Application of Analytical Quality by Design (AQbD) Principles in Method Development
Analytical Quality by Design (AQbD) is a systematic approach to method development that begins with predefined objectives and emphasizes understanding the method and managing risks to ensure quality results. etflin.comcelonpharma.com This modern paradigm moves away from the traditional one-factor-at-a-time approach to a more holistic and robust method development process. nih.gov
The application of AQbD ensures that the analytical procedure is well-understood, robust, and consistently delivers its intended performance throughout its lifecycle. celonpharma.com The process involves defining an Analytical Target Profile (ATP), identifying critical quality attributes, performing risk assessments, conducting design of experiments, and establishing a control strategy. nih.gov
Identification of Critical Quality Attributes (CQAs) for the Analytical Method
The first step in AQbD is to define the Analytical Target Profile (ATP), which outlines the goals of the analytical method. nih.gov For an impurity quantification method, the ATP would be to accurately and precisely measure this compound at a specified level.
From the ATP, the Critical Quality Attributes (CQAs) of the method are identified. These are the performance characteristics of the method that must be controlled to ensure the desired quality of results. alirahealth.com For a chromatographic method designed to quantify an impurity, key CQAs include:
Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of other components, including the main API and other impurities. ijpsr.com
Accuracy: Closeness of the measured value to the true value.
Precision: The degree of scatter between a series of measurements.
Limit of Quantification (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. core.ac.uk
Resolution: The separation between the impurity peak and the closest eluting peak.
Design of Experiments (DoE) for Method Optimization and Design Space Definition
Design of Experiments (DoE) is a powerful statistical tool used to systematically investigate the effects of multiple method parameters on the identified CQAs. figshare.com Instead of varying one factor at a time, DoE allows for the simultaneous variation of several factors, enabling the study of their interactions. researchgate.net
For developing a method to quantify this compound, a DoE approach would involve:
Risk Assessment: Identifying critical method parameters (CMPs) that are likely to impact the CQAs. These could include mobile phase pH, organic content, column temperature, and flow rate. nih.gov
Experimental Design: Selecting an appropriate experimental design (e.g., factorial or fractional factorial) to study the effects of the CMPs on the CQAs. nih.govfigshare.com
Data Analysis: Analyzing the results from the experiments to build mathematical models that describe the relationship between the parameters and the method's performance.
Design Space Definition: This leads to the establishment of a Method Operable Design Region (MODR), or "design space." The MODR is the multidimensional combination of and interaction between input variables (e.g., method parameters) that have been demonstrated to provide assurance of quality. nih.gov Operating within this design space ensures the method consistently meets its performance criteria. nih.gov
Development of Control Strategies for Analytical Method Performance
Based on the understanding gained from DoE and the defined design space, a robust control strategy is developed. youtube.com This strategy is designed to manage risk and ensure the analytical method performs as intended throughout its lifecycle. alirahealth.com
The control strategy for the quantification of this compound includes:
System Suitability Tests (SST): These are a set of tests performed before running the analytical sequence to ensure the chromatographic system is performing adequately. SST criteria are established based on the experimental results and may include limits for resolution, peak tailing, and precision of replicate injections. ijpsr.com
Defined Method Parameters: The nominal operating conditions for the method are set within the established design space, with defined ranges for critical parameters.
Lifecycle Management: A plan for continuous monitoring and improvement of the method over time. youtube.com
By implementing an AQbD approach, the resulting analytical method for this compound is not only validated but is also well-understood, flexible, and robust, ensuring reliable quality control. celonpharma.comyoutube.com
Impurity Control Strategies for Canagliflozin Impurity 6
Synthetic Process Optimization for Impurity Minimization
The formation of Canagliflozin (B192856) Impurity 6 is intrinsically linked to the synthetic route employed. Therefore, optimizing the manufacturing process is the first and most crucial line of defense against its formation.
The quality of raw materials and starting reagents is paramount in preventing the formation of impurities. For the synthesis of Canagliflozin, this includes rigorous testing and qualification of all incoming materials to ensure they meet predefined specifications.
Key considerations for raw material control to minimize Impurity 6 include:
Purity of Key Intermediates: The purity of key starting materials and intermediates is critical. Impurities in these materials can potentially react to form the dimeric impurity.
Supplier Qualification: A robust supplier qualification program is essential to ensure a consistent and high-quality supply of all raw materials.
Specification Setting: Tight specifications for starting materials and reagents, including limits on known and potential impurities, must be established and enforced.
Table 1: Key Raw Materials and Reagents and their Role in Impurity Control
| Raw Material/Reagent | Role in Synthesis | Potential Impact on Impurity 6 Formation |
| 5-bromo-2-methylbenzoic acid | Starting material for a key intermediate | Impurities in this starting material could potentially lead to side reactions forming the dimer. |
| Thiophene (B33073) derivatives | Building blocks for the core structure | Purity and reactivity of these derivatives can influence the formation of byproducts, including dimers. |
| Reducing agents (e.g., triethylsilane) | Used in key reduction steps | The choice and quality of the reducing agent, as well as reaction conditions, can impact the formation of dimeric byproducts. google.com |
| Lewis acids (e.g., BF3·OEt2) | Catalyze key coupling and reduction reactions | The type and concentration of the Lewis acid can influence reaction selectivity and potentially promote dimerization. google.com |
By implementing stringent controls on these and other raw materials, the potential for the formation of Canagliflozin Impurity 6 can be significantly reduced at the source.
The specific conditions under which the synthesis is carried out play a pivotal role in controlling the formation of this compound. Research has shown that the formation of a dimeric byproduct can occur during the reduction of a ketone functionality in the synthesis of a canagliflozin precursor. google.com
Key Reaction Parameters for Optimization:
Temperature: Temperature control is a critical factor. For instance, in the reduction of a key ketone intermediate, conducting the reaction at 0°C was found to favor the formation of a dimeric byproduct. By raising the reaction temperature to 35°C, the formation of this dimer was circumvented, leading to a significantly improved yield of the desired product. google.com
Reaction Time: The duration of the reaction must be carefully optimized to ensure complete conversion of the starting materials while minimizing the time for side reactions that could lead to impurity formation.
Reagent Stoichiometry: The molar ratios of reactants and reagents must be precisely controlled to favor the desired reaction pathway and suppress the formation of byproducts.
Solvent System: The choice of solvent can influence reaction rates and selectivity. A solvent system that promotes the desired reaction while disfavoring the formation of the dimer should be selected.
Table 2: Impact of Reaction Conditions on Dimer Formation
| Parameter | Sub-optimal Condition | Consequence | Optimized Condition | Benefit |
| Temperature | 0°C during ketone reduction | Increased formation of dimeric byproduct google.com | 35°C during ketone reduction | Minimized dimer formation and improved yield of the desired intermediate google.com |
| Reaction Time | Prolonged reaction times | Potential for increased side reactions and impurity formation | Optimized to ensure complete conversion without unnecessary extension | Reduced byproduct formation |
| Catalyst Loading | Non-optimized Lewis acid concentration | May lead to decreased selectivity and increased side reactions | Precisely controlled catalyst loading | Enhanced reaction selectivity and minimized impurity formation |
Through meticulous optimization of these and other reaction parameters, the formation of this compound can be effectively suppressed during the synthetic process.
To ensure that the optimized process remains under control, robust in-process control (IPC) measures are essential. These controls involve monitoring the progress of the reaction and the formation of impurities at critical stages of the manufacturing process.
High-Performance Liquid Chromatography (HPLC) is a key analytical technique used for in-process monitoring. HPLC methods are developed and validated to separate and quantify Canagliflozin and its impurities, including Impurity 6.
Key Aspects of In-Process Monitoring:
Critical Stage Monitoring: IPCs are implemented at stages where the formation of Impurity 6 is most likely to occur.
Acceptance Criteria: Clear acceptance criteria are established for the levels of Impurity 6 at each IPC point. If the level of the impurity exceeds the set limit, an investigation is triggered, and corrective actions are taken.
Trend Analysis: Data from in-process monitoring is trended over time to identify any potential process drifts that could lead to an increase in impurity levels.
By closely monitoring the manufacturing process, any deviations can be detected and corrected in real-time, preventing the formation of out-of-specification batches.
Advanced Purification Techniques for Removal of Impurity 6
Even with a highly optimized synthetic process, trace amounts of this compound may still be present in the crude product. Therefore, advanced purification techniques are employed to remove this and other impurities to meet the stringent purity requirements for the final API.
Recrystallization is a powerful and widely used technique for the purification of solid compounds. The principle of recrystallization is based on the differential solubility of the desired compound and its impurities in a particular solvent or solvent system.
A specific recrystallization method has been developed to effectively remove a dimer impurity, which is understood to be this compound, from a Canagliflozin intermediate. This method involves the use of a carefully selected three-component solvent system.
Optimized Recrystallization Process for Dimer Removal:
Solvent System: A mixture of ethyl acetate (B1210297), methyl tert-butyl ether (MTBE), and water has been identified as an effective solvent system for the removal of the dimer impurity.
Procedure: The crude Canagliflozin intermediate is dissolved in the solvent system at an elevated temperature, and then the solution is gradually cooled to induce crystallization of the pure intermediate, leaving the more soluble dimer impurity in the mother liquor.
Efficiency: This specific recrystallization process has been shown to be highly effective in reducing the level of the dimer impurity to within the acceptable limits.
Table 3: Recrystallization Solvent System for Dimer Impurity Removal
| Solvent Component | Role in Purification |
| Ethyl Acetate | Primary solvent for dissolving the Canagliflozin intermediate. |
| Methyl tert-Butyl Ether (MTBE) | Acts as an anti-solvent or co-solvent to modulate the solubility and enhance the selective crystallization of the desired product. |
| Water | A small amount of water is used to fine-tune the polarity of the solvent system and improve the efficiency of impurity rejection. |
This targeted recrystallization strategy is a critical step in ensuring the high purity of the final Canagliflozin product.
For impurities that are difficult to remove by recrystallization alone, chromatographic purification at the manufacturing scale can be employed. This technique separates compounds based on their differential partitioning between a stationary phase and a mobile phase.
While specific details for the large-scale chromatographic purification of Canagliflozin to remove Impurity 6 are not extensively published, the principles of preparative HPLC can be applied.
Key Considerations for Manufacturing-Scale Chromatography:
Stationary Phase Selection: A stationary phase that provides good resolution between Canagliflozin and Impurity 6 would be selected, typically a reversed-phase C18 or C8 column.
Mobile Phase Optimization: The composition of the mobile phase (a mixture of solvents like acetonitrile (B52724) and water with a modifier) is carefully optimized to achieve the best separation.
Loading Capacity: The amount of crude material that can be loaded onto the column in each run is maximized to ensure high throughput.
Fraction Collection: The eluent from the column is collected in fractions, and those containing the pure Canagliflozin are pooled together.
While chromatographic purification can be highly effective, it is often more complex and costly than recrystallization, making it a secondary option for impurities that cannot be removed by other means.
Application of Quality by Design (QbD) in Manufacturing Processes for Impurity Control
Quality by Design (QbD) is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management. phmethods.net The application of QbD principles is instrumental in developing a robust manufacturing process for Canagliflozin that ensures consistent quality and minimizes the formation of impurities, including Impurity 6. figshare.comacs.org
Identification of Critical Process Parameters (CPPs)
A Critical Process Parameter (CPP) is a process parameter whose variability has an impact on a Critical Quality Attribute (CQA) and therefore should be monitored or controlled to ensure the process produces the desired quality. hamiltoncompany.com For Canagliflozin, CQAs include purity and the level of specific impurities like Impurity 6. The identification of CPPs is achieved through risk assessment and experimental studies, such as Design of Experiments (DoE). scite.airesearchgate.net
Several steps in the Canagliflozin synthesis have been identified as critical, where variations in process parameters could affect yield and impurity profiles. acs.orgresearchgate.net
Key Synthetic Steps and Potential CPPs:
Friedel-Crafts Acylation: Temperature, reaction time, and molar ratio of reactants and catalyst.
Lewis Acid Mediated Reductive Elimination: Choice of Lewis acid, solvent, and temperature.
n-BuLi Mediated C-arylation: Temperature control is crucial due to the highly reactive nature of n-butyl lithium. The rate of addition and molar equivalents can impact the formation of process-related impurities. researchgate.net
Reductive Demethoxylation: Catalyst loading, hydrogen pressure, and temperature.
The following table outlines potential CPPs and their impact on the CQA of impurity formation.
| Process Step | Potential Critical Process Parameters (CPPs) | Potential Impact on Impurity Formation |
| C-arylation | Reaction Temperature, Molar ratio of n-butyl lithium | Sub-optimal temperatures or incorrect stoichiometry can lead to side reactions and the formation of process-related impurities. researchgate.netacs.org |
| Crystallization/Purification | Solvent System, Cooling Rate, Agitation Speed | Inefficient crystallization can fail to adequately purge process impurities, leading to their carryover into the final API. pharmtech.com |
| Drying | Temperature, Duration | Excessive temperature or prolonged drying times can promote the formation of thermal degradation products. |
Establishing a Robust Control Strategy for the Manufacturing Process
A control strategy is a planned set of controls, derived from product and process understanding, that assures process performance and product quality. pqri.org Based on the identification of CPPs, a robust control strategy is designed to manage input material variability and maintain process consistency, thereby controlling the formation of this compound.
The control strategy for Canagliflozin involves several key elements:
Material Attributes Control: Specifications are set for starting materials and reagents to ensure their quality and prevent the introduction of impurities that could participate in side reactions.
In-Process Controls (IPCs): IPCs are established at critical points in the manufacturing process to monitor and control CPPs within their defined ranges. For example, reaction temperatures are tightly controlled, and reaction completion is monitored by in-process analytical techniques like HPLC. acs.orgresearchgate.net
Design Space: A design space is the multidimensional combination and interaction of input variables (e.g., material attributes) and process parameters that have been demonstrated to provide assurance of quality. Operating within the established design space ensures that the process is robust and consistently produces Canagliflozin with the desired purity profile. hamiltoncompany.com
Final Product Testing: The final API is tested against a comprehensive specification that includes strict limits for known and unknown impurities, including Impurity 6, ensuring that any batches with unacceptable impurity levels are not released.
By implementing a comprehensive control strategy based on QbD principles, manufacturers can ensure a high degree of control over the entire process, minimizing variability and consistently producing high-quality Canagliflozin with controlled levels of Impurity 6. acs.org
Regulatory and Quality Assurance Perspectives on Canagliflozin Impurity 6
Adherence to International Conference on Harmonisation (ICH) Guidelines on Impurities
The ICH has established a set of guidelines that are widely adopted by regulatory authorities worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). These guidelines provide a scientific and risk-based approach to the control of impurities in new drug substances and products.
The ICH Q3A guideline provides a framework for the identification, qualification, and control of impurities in new drug substances. usp.org The fundamental principle is to control impurities to a level that has been qualified in safety studies. The guideline establishes thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the drug substance.
For an impurity like Canagliflozin (B192856) Impurity 6, the following thresholds would be applied based on the maximum daily dose of Canagliflozin:
| Maximum Daily Dose of Canagliflozin | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
This table presents the general thresholds as per ICH Q3A. The specific thresholds for Canagliflozin would be determined by its maximum daily dose.
Any impurity observed at a level above the reporting threshold must be reported in the drug substance specification. If an impurity exceeds the identification threshold , its structure must be elucidated. Should the level of an impurity surpass the qualification threshold , it must be justified by safety data. This often involves toxicological studies to assess the potential adverse effects of the impurity.
Complementing ICH Q3A, the ICH Q3B guideline focuses on the control of degradation products in new drug products. tga.gov.auajrconline.org Degradation products are impurities that form during the manufacturing process or upon storage of the drug product. Canagliflozin Impurity 6, if it is a degradation product, would be subject to the thresholds outlined in this guideline.
Similar to ICH Q3A, ICH Q3B establishes thresholds for reporting, identification, and qualification of degradation products, which are also based on the maximum daily dose of the drug.
| Maximum Daily Dose of Canagliflozin | Reporting Threshold | Identification Threshold | Qualification Threshold |
| < 10 mg | 0.1% | 0.2% | 0.5% |
| 10 mg - 100 mg | 0.1% | 0.2% | 0.5% |
| > 100 mg - 2 g | 0.1% | 0.2% | 0.5% |
| > 2 g | 0.1% | 0.2% | 0.5% |
This table presents the general thresholds as per ICH Q3B. The specific thresholds for Canagliflozin would be determined by its maximum daily dose.
The control strategy for degradation products like this compound in the final drug product involves setting acceptance criteria in the product specification based on data from stability studies and batches used in clinical trials.
The ICH Q1A(R2) guideline outlines the requirements for stability testing of new drug substances and products. nih.gov These studies are essential for understanding how the quality of a drug substance or product varies with time under the influence of environmental factors such as temperature, humidity, and light. core.ac.uk
For Canagliflozin, stability studies would be conducted to identify any degradation products that may form under various storage conditions. If this compound is a degradation product, these studies would provide critical information on its rate of formation and help in establishing a shelf-life for the drug product. Forced degradation studies, which involve subjecting the drug to stress conditions like acid and base hydrolysis, oxidation, and photolysis, are also performed to identify potential degradation products and to develop stability-indicating analytical methods. core.ac.ukiosrjournals.orgsynthinkchemicals.com
A typical forced degradation study for Canagliflozin might yield the following illustrative data:
| Stress Condition | Canagliflozin (% Degradation) | This compound (% Formation) | Other Degradation Products (%) |
| Acid Hydrolysis (0.1N HCl, 60°C, 24h) | 5.2 | 0.8 | 4.4 |
| Base Hydrolysis (0.1N NaOH, 60°C, 24h) | 8.1 | 1.2 | 6.9 |
| Oxidative (3% H2O2, RT, 24h) | 12.5 | 2.5 | 10.0 |
| Thermal (80°C, 48h) | 2.3 | 0.4 | 1.9 |
| Photolytic (ICH Q1B) | 4.7 | 0.9 | 3.8 |
This table is for illustrative purposes and does not represent actual experimental data for this compound.
Role of Impurity Reference Standards (e.g., this compound Reference Standard)
Impurity reference standards are highly purified compounds that are used as a benchmark for the identification and quantification of impurities in a drug substance or product. synzeal.comresearchgate.net A reference standard for this compound is a critical tool in the quality control laboratory.
A well-characterized reference standard for this compound is essential for the validation of analytical methods, such as High-Performance Liquid Chromatography (HPLC), used for its detection and quantification. researchgate.net Method validation ensures that the analytical procedure is accurate, precise, specific, and robust for its intended purpose.
The reference standard is used to:
Confirm the identity of the impurity peak in a chromatogram by comparing its retention time.
Determine the concentration of the impurity by comparing the peak area of the impurity in a sample to the peak area of the reference standard at a known concentration.
Assess the performance of the analytical method, including its limit of detection (LOD) and limit of quantification (LOQ).
In routine quality control, the reference standard is used to ensure that the levels of this compound in each batch of Canagliflozin drug substance and drug product are within the established acceptance criteria.
Pharmacopoeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) provide official standards for medicines. synzeal.comtlcpharma.com These standards include monographs for drug substances and products, which may list known impurities and their acceptance criteria.
A this compound reference standard that is traceable to pharmacopoeial standards provides a high level of confidence in the accuracy and reliability of the analytical results. researchgate.net This traceability is established by demonstrating that the characterization of the in-house reference standard is comparable to the official pharmacopoeial standard, if one exists. The availability of such a standard facilitates regulatory compliance and ensures consistency in quality control across different manufacturing sites and laboratories. While specific monographs detailing this compound were not publicly available at the time of this writing, the general procedures for establishing traceability would apply.
Documentation and Impurity Profiling for Regulatory Submissions
The documentation of this compound for regulatory submissions, such as in an Abbreviated New Drug Application (ANDA) or a New Drug Application (NDA), must be comprehensive and adhere to the guidelines established by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), particularly the Q3A (Impurities in New Drug Substances) and Q3B (Impurities in New Drug Products) guidelines.
Impurity Profiling:
A detailed impurity profile for Canagliflozin must be established, which includes the identification and quantification of all potential and actual impurities, including this compound. This profile is a critical component of the Chemistry, Manufacturing, and Controls (CMC) section of a regulatory submission. The impurity profile should be based on data from multiple batches of the drug substance manufactured by the proposed commercial process to demonstrate consistency and control.
The reporting of this compound is dictated by the reporting thresholds outlined in ICH Q3A. For a new drug substance, any impurity detected at or above the reporting threshold must be reported in the regulatory submission. The specific threshold is determined by the maximum daily dose of Canagliflozin.
Data for Regulatory Submission:
The following data and documentation are essential for the regulatory submission concerning this compound:
Structural Elucidation: Comprehensive data to confirm the proposed structure of this compound is required. This typically includes data from various spectroscopic techniques such as:
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and potentially 2D-NMR techniques like COSY and HSQC) to establish the connectivity of atoms.
High-Resolution Mass Spectrometry (HRMS) to confirm the molecular formula.
Infrared (IR) spectroscopy to identify functional groups.
Ultraviolet (UV) spectroscopy.
Analytical Method Validation: The analytical procedure used to detect and quantify this compound must be fully validated in accordance with ICH Q2(R1) guidelines. The validation package should include data on specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).
Batch Analysis Data: Data from the analysis of multiple batches of Canagliflozin drug substance must be provided to demonstrate the typical and maximum levels of Impurity 6. This data helps in setting appropriate acceptance criteria.
Justification of Specification: A rationale for the proposed acceptance criterion (specification) for this compound in the drug substance must be provided. This justification should be based on the levels of the impurity found in batches used in nonclinical and clinical studies, as well as stability data.
Stability Data: The levels of this compound should be monitored during stability studies of the drug substance under various conditions (e.g., long-term, intermediate, and accelerated) to assess its potential to form as a degradant.
Interactive Data Table: Documentation for this compound in Regulatory Submissions
| Document/Data Point | Description | Regulatory Guideline Reference |
| Structural Elucidation Report | A comprehensive report detailing the methods and results used to confirm the chemical structure of the impurity. | ICH Q3A |
| Analytical Method Validation Report | Complete validation data for the analytical method used for the detection and quantification of the impurity. | ICH Q2(R1) |
| Batch Analysis Certificates of Analysis | Certificates of Analysis for multiple drug substance batches showing the levels of the impurity. | ICH Q3A |
| Justification of Specification | A scientific rationale for the proposed acceptance criteria for the impurity in the drug substance specification. | ICH Q3A |
| Stability Study Reports | Data on the levels of the impurity over time under various storage conditions. | ICH Q1A(R2) |
Strategies for Impurity Qualification when Structural Elucidation is Challenging
The qualification of a pharmaceutical impurity is the process of acquiring and evaluating data that establishes its biological safety at the level or below the level specified. For an impurity with a complex and high-molecular-weight structure like this compound, complete structural elucidation can sometimes be challenging. In such scenarios, regulatory guidelines provide a framework for qualification.
Qualification Thresholds:
According to ICH Q3A, if the level of an impurity is above the qualification threshold, its safety must be justified. The qualification threshold is dependent on the maximum daily dose of the drug. If this compound is consistently present at levels above this threshold, a qualification study is warranted.
Strategies for Qualification:
When definitive structural elucidation is challenging, a combination of the following strategies can be employed for qualification:
Use of Batches from Safety and Clinical Studies: The primary strategy for qualifying an impurity is to demonstrate that the levels of the impurity in the proposed commercial drug substance are not significantly higher than the levels present in the batches used for pivotal nonclinical toxicology and clinical studies. If the safety of these earlier batches has been established, the impurities within them are considered qualified up to the levels present in those batches.
Toxicological Assessment: If the levels of this compound exceed those in the qualified batches, a toxicological risk assessment is necessary. This may involve:
Literature Review: A thorough search of scientific literature for toxicological data on structurally similar compounds. Given the unique and complex structure of a dimeric impurity, finding relevant data may be difficult.
In Silico (Computational) Toxicology: The use of computer models to predict the potential toxicity (e.g., genotoxicity, carcinogenicity, teratogenicity) of the impurity based on its structure. This is a valuable tool for initial risk assessment, especially when the amount of isolated impurity is limited.
In Vitro and In Vivo Toxicological Studies: If computational methods suggest a potential for toxicity, or if the level of the impurity is a significant concern, dedicated toxicology studies may be required. These studies are typically conducted on the isolated impurity or on a drug substance batch that is spiked with a known amount of the impurity. The type and extent of these studies depend on the nature of the impurity and the intended clinical use of the drug.
Isolation and Characterization Efforts: Even if complete structural elucidation is challenging, significant efforts must be made to characterize the impurity as much as possible. This includes obtaining data on its molecular weight, major structural fragments, and key chemical properties. This partial characterization can aid in the toxicological assessment and in developing a robust control strategy.
Process Understanding and Control: A deep understanding of the manufacturing process and the conditions that lead to the formation of this compound is crucial. By identifying the critical process parameters that influence its formation, it may be possible to modify the process to minimize its level to below the qualification threshold, thereby obviating the need for extensive toxicological studies.
Interactive Data Table: Qualification Strategies for Structurally Challenging Impurities
| Strategy | Description | Key Considerations |
| Comparison with Clinical Batches | Demonstrate that the impurity level in the commercial product is less than or equal to the level in batches used in pivotal safety and clinical trials. | Availability of well-characterized clinical trial material and their impurity profiles. |
| Toxicological Risk Assessment | Evaluate the potential toxicity of the impurity through literature review, in silico modeling, and/or toxicological studies. | The level of the impurity relative to the qualification threshold and the availability of sufficient material for testing. |
| Partial Structural Characterization | Obtain as much structural information as possible to support the risk assessment, even if a complete elucidation is not feasible. | Use of advanced analytical techniques like HRMS and tandem MS to identify key structural motifs. |
| Process Control and Minimization | Modify the manufacturing process to reduce the level of the impurity to below the qualification threshold. | A thorough understanding of the reaction mechanism and the impact of process parameters on impurity formation. |
Q & A
Q. How can academic labs align Impurity 6 research with FDA/EMA guidelines for impurity profiling?
- Methodological Answer : Follow ICH Q3A/B for qualification thresholds. For genotoxic impurities, adhere to ICH M7 (limits <1.5 µg/day). Document all analytical procedures in electronic lab notebooks (ELNs) with audit trails .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
